Tectoridin
Overview
Description
Tectoridin is an isoflavone, a type of flavonoid, specifically the 7-glucoside of tectorigenin. It is naturally found in the flowers of Pueraria thunbergiana and Belamcanda chinensis. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective activities .
Mechanism of Action
Target of Action
Tectoridin, a natural flavonoid, has been found to interact with several targets. One of the primary targets of this compound is Polo-like kinase 1 (PLK1) . PLK1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells .
Mode of Action
This compound interacts with its target, PLK1, and exerts its effects by modulating the activity of this protein . It has been found to synergize with PLK1 inhibitors to suppress autophagy and ferroptosis but promote caspase-3-mediated apoptosis in certain cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit the progression of colon cancer through downregulating the PKC/p38 MAPK pathway . Additionally, it has been reported to exert anti-rheumatoid arthritis activity through the inhibition of the inflammatory response and the MAPK pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for understanding its bioavailability and efficacy. Studies have shown that this compound exhibits poor bioavailability . The main metabolic pathways in rats for this compound are glucuronidation, sulfation, demethylation, and methoxylation .
Result of Action
This compound has multiple effects at the molecular and cellular levels. It has been found to dose-dependently dampen the proliferation, migration, and invasion of colon cancer cells and facilitate their apoptosis . In addition, this compound abates the tumor cell growth in vivo . It also limits the overproduction of ROS and intracellular Ca2+ content and increases MMP, which shows a close association with ROS-mediated mitochondrial function .
Biochemical Analysis
Biochemical Properties
Tectoridin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the activity of human dermal papilla cells . This compound also interacts with the Wnt receptor, as suggested by the blockage by DKK-1 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, in colon cancer cell lines (HCT116 and SW480 cells), this compound dose-dependently dampened the proliferation, migration, and invasion of colon cancer cells and facilitated their apoptosis . In human follicular dermal papilla cells, this compound treatment led to an activation of Wnt signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to suppress the expression of PKC and p38 MAPK in a dose-dependent manner . In addition, this compound has been found to stimulate the transcription of pTOPFLASH in transfected fibroblasts in a dose-dependent manner .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound may exert certain cytotoxicity, which is related to the administration time and concentration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study of ovalbumin-induced asthma mice models, this compound was found to control inflammation and the secretion of inflammatory mediators of asthma .
Metabolic Pathways
This compound is involved in various metabolic pathways. Pharmacokinetic studies have demonstrated that the main metabolic pathways in rats for tectorigenin, which can be quickly generated through the transformation of this compound by human intestinal microflora, are glucuronidation, sulfation, demethylation, and methoxylation .
Subcellular Localization
In transiently transfected HEK293T cells having constitutive expression of β-catenin-GFP, this compound was found to affect β-catenin subcellular trans-localization
Preparation Methods
Synthetic Routes and Reaction Conditions: Tectoridin can be synthesized through glycosylation of tectorigenin. The process involves the use of glycosyltransferase enzymes, which facilitate the attachment of glucose to the tectorigenin molecule at the 7-OH position . This enzymatic reaction is typically carried out under mild conditions, making it an efficient method for producing this compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as the rhizomes of Belamcanda chinensis. The extraction process includes methods like impregnation, ultrasonic extraction, and reflux extraction using solvents like methanol, ethanol, and their aqueous solutions .
Types of Reactions:
Glycosylation: this compound is formed through glycosylation of tectorigenin.
Oxidation and Reduction:
Common Reagents and Conditions:
Glycosylation: Glycosyltransferase enzymes are used under mild conditions.
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products:
Glycosylation: The major product is this compound itself.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
Scientific Research Applications
Tectoridin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Industry: Used in the development of natural health products and supplements due to its bioactive properties.
Comparison with Similar Compounds
Tectorigenin: The aglycone form of tectoridin, known for its similar pharmacological properties but without the glucose moiety.
Iridin: Another isoflavone glycoside with similar anti-inflammatory and antioxidant activities.
Iristectorigenin A and B: Isoflavones with comparable bioactivities.
Uniqueness of this compound: this compound’s uniqueness lies in its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, tectorigenin . This glycosylation also contributes to its distinct pharmacokinetic properties and therapeutic potential.
Properties
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-6,8,14,17,19-20,22-24,26-29H,7H2,1H3/t14-,17-,19+,20-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOURESJATUGPN-UDEBZQQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209982 | |
Record name | Shekanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-40-5 | |
Record name | Tectoridin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Shekanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Shekanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 611-40-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TECTORIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/968X515NZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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